Kukulkanin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Kukulkanin A is a natural compound that has recently gained attention in the scientific community due to its potential therapeutic properties. It is a cyclic peptide that was first isolated from the skin secretion of the Mexican red-eyed tree frog, Agalychnis callidryas. This compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In

作用機序

The mechanism of action of Kukulkanin A is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. Kukulkanin A has been shown to bind to and disrupt the bacterial cell membrane, leading to cell death. In addition, Kukulkanin A has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

生化学的および生理学的効果

Kukulkanin A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In addition, Kukulkanin A has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Furthermore, Kukulkanin A has been found to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of using Kukulkanin A in lab experiments is its natural origin. As a natural compound, Kukulkanin A is less likely to have toxic side effects compared to synthetic compounds. In addition, Kukulkanin A has been shown to have a broad range of biological activities, making it a versatile tool for scientific research. However, one limitation of using Kukulkanin A in lab experiments is its limited availability. The complex synthesis method and low yield make it difficult to obtain large quantities of Kukulkanin A for research purposes.

将来の方向性

There are several future directions for research on Kukulkanin A. One area of interest is the development of Kukulkanin A as a potential treatment for bacterial infections. Further studies are needed to determine the efficacy of Kukulkanin A against various bacterial strains and to investigate its mechanism of action. Another area of interest is the development of Kukulkanin A as a potential treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method of Kukulkanin A for cancer treatment. Furthermore, research on the anti-inflammatory effects of Kukulkanin A may lead to the development of new treatments for inflammatory diseases.

科学的研究の応用

Kukulkanin A has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, Kukulkanin A has been found to have antitumor effects against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, Kukulkanin A has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

特性

CAS番号 |

124704-82-1 |

|---|---|

製品名 |

Kukulkanin A |

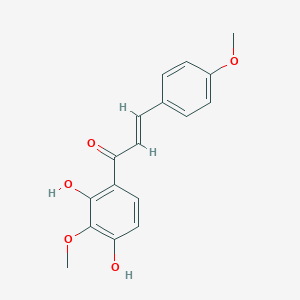

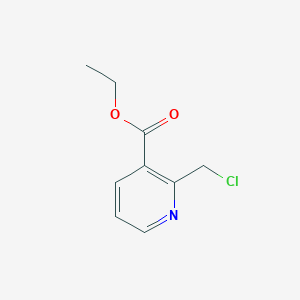

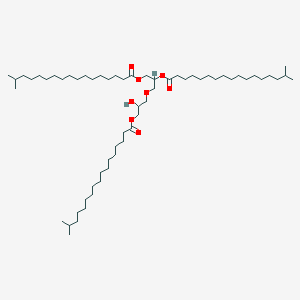

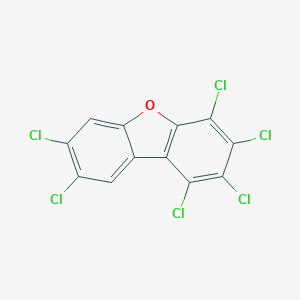

分子式 |

C17H16O5 |

分子量 |

300.3 g/mol |

IUPAC名 |

(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-9-14(18)13-8-10-15(19)17(22-2)16(13)20/h3-10,19-20H,1-2H3/b9-5+ |

InChIキー |

VSQPLPYTWAWJLY-WEVVVXLNSA-N |

異性体SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)OC)O |

SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |

正規SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |

同義語 |

2',4'-dihydroxy-3',4-dimethoxychalcone kukulkanin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)

![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)